molecular formula C22H29ClN4O6 B000688 Mitoxantrone hydrochloride CAS No. 70476-82-3

Mitoxantrone hydrochloride

Cat. No. B000688
Key on ui cas rn: 70476-82-3
M. Wt: 480.9 g/mol
InChI Key: MKCBCZDNNZPMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04526788

Procedure details

A mixture of 30.0 g of 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethylamino)ethyl]amino]anthraquinone dihydrochloride (prepared as described in Example 24 of U.S. Pat. No. 4,197,249) and 300 ml of methanol was chilled in an ice bath in a Dewar flask. The mixture was saturated with ammonia gas and was allowed to stand at 0° C. for one hour with the continuous slow addition of ammonia gas and with periodic stirring. The solid was collected by filtration and washed by slurrying with five 150 ml portions of methanol saturated with ammonia gas to give 22.9 g of 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethylamino)ethyl]amino]anthraquinone as blue-black micro rods, mp 175°-178° C.
Name
1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethylamino)ethyl]amino]anthraquinone dihydrochloride
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[OH:3][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([NH:26][CH2:27][CH2:28][NH:29][CH2:30][CH2:31][OH:32])[CH:12]=[CH:13][C:14]=3[NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH2:24][OH:25])[C:9](=[O:33])[C:8]=2[C:7]([OH:34])=[CH:6][CH:5]=1.N>CO>[OH:34][C:7]1[C:8]2[C:9](=[O:33])[C:10]3[C:15](=[C:14]([NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH2:24][OH:25])[CH:13]=[CH:12][C:11]=3[NH:26][CH2:27][CH2:28][NH:29][CH2:30][CH2:31][OH:32])[C:16](=[O:18])[C:17]=2[C:4]([OH:3])=[CH:5][CH:6]=1 |f:0.1.2|

Inputs

Step One
Name
1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethylamino)ethyl]amino]anthraquinone dihydrochloride
Quantity
30 g
Type
reactant
Smiles
Cl.Cl.OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCCO)NCCNCCO)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCCO)NCCNCCO)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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